molecular formula C17H16FN3OS2 B2636094 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034451-86-8

2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2636094
CAS No.: 2034451-86-8
M. Wt: 361.45
InChI Key: NCNIFIOTCXEFBO-UHFFFAOYSA-N
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Description

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a thioacetamide derivative featuring a 4-fluorophenylthio group, a pyrazole ring substituted with a thiophen-3-yl moiety, and an ethyl linker connecting the acetamide group.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c18-14-1-3-15(4-2-14)24-12-17(22)19-7-9-21-8-5-16(20-21)13-6-10-23-11-13/h1-6,8,10-11H,7,9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIFIOTCXEFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenylthiol, which is then reacted with an appropriate acetamide derivative. The thiophene and pyrazole moieties are introduced through subsequent reactions involving thiophene-3-carboxaldehyde and hydrazine derivatives, respectively. The final step usually involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiophene and pyrazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s core structure can be compared to several analogs from the evidence:

Compound Name Key Structural Differences Reference
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Phenoxy group instead of fluorophenylthio; thiophen-2-ylmethyl vs. thiophen-3-yl on pyrazole
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridinyl core instead of pyrazole; styryl and cyano substituents
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide Pteridinone core; methoxybenzyl and methylpyrazole substituents
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole instead of pyrazole; lacks thiophene and ethyl linker

Key Observations :

  • The 4-fluorophenylthio group in the target compound is rare among analogs, which often feature chlorophenyl (e.g., ) or methoxyphenyl groups (e.g., ). Fluorine’s electron-withdrawing properties may enhance metabolic stability compared to chlorine or methyl groups .
  • The ethyl linker between the acetamide and pyrazole is unique compared to shorter (e.g., direct bonding in ) or bulkier linkers in other analogs.

Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, analogs provide insights:

  • CDK5/p25 Inhibition: The pteridinone-thioacetamide analog () showed inhibitory activity against CDK5/p25, a kinase implicated in neurodegenerative diseases. The target compound’s pyrazole-thiophene core may offer similar kinase affinity but with improved solubility due to the fluorophenyl group .
  • Melting Points: Analogs like the chromenone derivative in exhibit high melting points (302–304°C), suggesting that the target compound’s fluorophenyl and pyrazole groups may confer thermal stability.
  • Solubility : Thiophene-containing analogs (e.g., ) often exhibit moderate aqueous solubility, which could be enhanced by the polar acetamide group in the target compound.

Biological Activity

Overview

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, featuring a fluorinated phenyl group and a thiophene moiety, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO2S2C_{18}H_{20}FNO_2S_2, with a molecular weight of approximately 365.5 g/mol. The presence of the fluorine atom and sulfur atoms within the structure enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. For instance, a series of pyrazole derivatives, including those similar to this compound, demonstrated significant activity against common pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
10VariesVarious

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary results suggesting that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interactions of the compound with specific receptors or enzymes involved in cancer progression are areas of ongoing research.

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors, modulating their activity. The fluorinated phenyl group enhances hydrophobic interactions, while the thiophene and pyrazole moieties may participate in π-π stacking interactions with aromatic residues in target proteins.

Case Studies

In vitro studies have shown that compounds with similar structures exhibit notable biological activity. For example, derivatives containing thiophene rings have been reported to possess antifungal properties against various fungal strains, further supporting the potential utility of this compound in therapeutic applications .

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